molecular formula C14H9BrN2O4S B14187270 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)-

Cat. No.: B14187270
M. Wt: 381.20 g/mol
InChI Key: WUIDGKDKEKEUBT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- is a chemical compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The compound’s structure includes a pyrrolopyridine core, a carboxylic acid group, a bromine atom, and a phenylsulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- typically involves multiple steps. One common synthetic route starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine with a substituted aldehyde at elevated temperatures. This reaction forms intermediate compounds, which are then further reacted with various reagents to introduce the bromine and phenylsulfonyl groups. The final product is obtained after purification and characterization .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: The compound’s ability to inhibit certain biological pathways has led to investigations into its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets. The compound binds to and inhibits the activity of certain enzymes and receptors, disrupting key signaling pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) family, which plays a crucial role in cell proliferation, migration, and survival. By inhibiting FGFR, the compound can induce apoptosis and reduce the migration and invasion of cancer cells .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- can be compared to other pyrrolopyridine derivatives, such as:

    1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-chloro-1-(phenylsulfonyl)-: This compound has a similar structure but with a chlorine atom instead of a bromine atom. The substitution of bromine with chlorine can affect the compound’s reactivity and biological activity.

    1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-fluoro-1-(phenylsulfonyl)-: The presence of a fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

    1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-iodo-1-(phenylsulfonyl)-: Iodine substitution can significantly impact the compound’s electronic properties and reactivity in chemical reactions.

These comparisons highlight the unique properties of 1H-Pyrrolo[2,3-B]pyridine-3-carboxylic acid, 5-bromo-1-(phenylsulfonyl)- and its potential advantages in various applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-5-bromopyrrolo[2,3-b]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O4S/c15-9-6-11-12(14(18)19)8-17(13(11)16-7-9)22(20,21)10-4-2-1-3-5-10/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIDGKDKEKEUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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